molecular formula C6H10O B2737042 1-((1R,2R)-2-methylcyclopropyl)ethanone CAS No. 35563-54-3

1-((1R,2R)-2-methylcyclopropyl)ethanone

Cat. No.: B2737042
CAS No.: 35563-54-3
M. Wt: 98.145
InChI Key: CSEAGYCTZLEZON-INEUFUBQSA-N
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Description

1-((1R,2R)-2-methylcyclopropyl)ethanone is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,2R)-2-methylcyclopropyl)ethanone typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts, such as rhodium or copper complexes . The reaction conditions often require an inert atmosphere and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve the large-scale cyclopropanation of suitable alkenes using diazo compounds. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 1-((1R,2R)-2-methylcyclopropyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Mechanism of Action

The mechanism by which 1-((1R,2R)-2-methylcyclopropyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and ethanone moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    1-((1R,2R)-2-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an ethanone moiety.

    1-((1R,2R)-2-methylcyclopropyl)propane: Similar structure but with a propane chain instead of an ethanone moiety.

Uniqueness: 1-((1R,2R)-2-methylcyclopropyl)ethanone is unique due to its specific combination of a cyclopropyl ring and an ethanone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[(1R,2R)-2-methylcyclopropyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAGYCTZLEZON-INEUFUBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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